molecular formula C17H22ClF3N4O B2954786 1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 551931-40-9

1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2954786
CAS No.: 551931-40-9
M. Wt: 390.84
InChI Key: DRXRSSATFDSNPM-UHFFFAOYSA-N
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Description

1'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide ( 551931-40-9) is a chemical compound with the molecular formula C₁₇H₂₂ClF₃N₄O and a molecular weight of 390.80 g/mol . This molecule is characterized by a bipiperidine backbone that is substituted with a carboxamide group and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety . The presence of both hydrogen bond donor and acceptor groups, as well as the chlorine and trifluoromethyl substituents on the pyridine ring, influences its physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery research . This compound is exclusively intended for research use in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this high-purity building block in the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening . Its structure suggests potential as a key intermediate for developing bioactive molecules, as the piperidine and pyridine scaffolds are common pharmacophores found in active pharmaceutical ingredients. Specific applications may include its use as an advanced intermediate in neuroscience, oncology, or infectious disease research, though researchers should verify its suitability for specific targets. For comprehensive handling and safety information, please consult the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXRSSATFDSNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine or Diazepane Cores

Aryl Piperazines (Compounds 20 and 21, )
  • Structure : Piperazine ring linked to 3-chloro-5-(trifluoromethyl)pyridin-2-yl and thiophene derivatives.
  • Key Differences : Replacement of bipiperidine with piperazine reduces steric bulk. Thiophene and ketone groups alter electronic properties.
  • Activity: Evaluated as antidiabetic agents via glucose uptake stimulation and NADH:ubiquinone oxidoreductase inhibition. Molecular weights range from 432–487 Da .
  • Metabolic Stability : Piperazine derivatives generally exhibit faster metabolism than bipiperidines due to smaller ring size .
1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1,4-Diazepane ()
  • Structure : Seven-membered diazepane ring substituted with the same pyridinyl group.
  • Key Differences : Larger ring size increases conformational flexibility. Molecular weight: 279.69 Da.
  • Applications : Used in medicinal chemistry for kinase inhibition or as intermediates in agrochemicals .

Bipiperidine-Based Analogues

Pipamperone ()
  • Structure : [1,4'-Bipiperidine]-4'-carboxamide with a 4-fluorophenyl substituent.
  • Key Differences : Substitution at the 1'-position (fluorophenyl vs. pyridinyl) directs activity toward dopamine D2 receptors.
  • Activity : Antipsychotic with a therapeutic function linked to serotonin and dopamine receptor modulation .
Vecabrutinib Impurity 1 ()
  • Structure : [1,3'-Bipiperidine]-4'-carboxamide with a fluoro-pyrimidinyl group and chloro-trifluoromethylphenyl substituent.
  • Key Differences : Additional aromatic substituents enhance kinase-binding affinity. Molecular weight: 529.9 Da.
  • Applications : Associated with BTK inhibitors, highlighting the bipiperidine-carboxamide scaffold’s versatility in oncology .

Pyridine Derivatives with Heterocyclic Modifications

1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-Pyrazole-4-Carboxylic Acid ()
  • Structure : Pyrazole ring substituted with carboxylic acid and methyl groups.
  • Key Differences : Replacement of bipiperidine with pyrazole alters solubility (carboxylic acid enhances hydrophilicity). Molecular weight: 355.65 Da.
  • Applications: Potential use in agrochemicals or as a metabolite in fungicide degradation pathways .
3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA, )
  • Structure : Pyridine-2-carboxylic acid derivative.
  • Key Differences: Simpler structure lacking nitrogenous rings; formed as a metabolite of fluopyram.
  • Activity : Degradation product in soils and vegetables, indicating environmental persistence .

Sulfonyl and Ether-Linked Analogues

4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}-1'-Sulfonyl Bipiperidines ()
  • Structure : Bipiperidine linked via ether and sulfonyl groups to pyridinyl and imidazole substituents.
  • Molecular weights: 487.5–536.0 Da.
  • Applications : Explored in kinase inhibition or as intermediates in drug discovery .

Comparative Data Table

Compound Name Core Structure Molecular Weight (Da) Key Substituents Biological Activity Reference
Target Compound Bipiperidine ~450 (estimated) 3-Cl-5-CF3-pyridinyl, carboxamide Potential CNS applications
Pipamperone Bipiperidine 430.65 4-Fluorophenyl, carboxamide Antipsychotic
Aryl Piperazine (Compound 20) Piperazine 432.08 Thiophene, ketone Antidiabetic
1-[3-Cl-5-CF3-Pyridinyl]Diazepane Diazepane 279.69 None Kinase inhibition
Vecabrutinib Impurity 1 Bipiperidine 529.9 Fluoro-pyrimidinyl, chloro-CF3-phenyl BTK inhibitor impurity

Key Findings and Insights

  • Metabolic Considerations : Pyridine-containing compounds (e.g., TPA in ) are prone to degradation, whereas trifluoromethyl groups enhance stability.
  • Diverse Applications : Modifications to the core structure (e.g., sulfonyl groups in ) expand utility into oncology and agrochemistry.

Biological Activity

The compound 1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide , also known as CID 3403324 or Bionet1_004391 , is a synthetic organic molecule with potential biological activity. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H22ClF3N4O
  • Molecular Weight : 390.8 g/mol
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
  • CAS Number : 551931-40-9

Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the trifluoromethyl group is particularly significant, as it enhances the compound's lipophilicity and potential binding affinity to target proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown inhibitory effects against Chlamydia trachomatis, a common sexually transmitted pathogen. The structure-activity relationship (SAR) studies demonstrated that modifications to the compound could enhance its selectivity and potency against this pathogen without affecting host cell viability .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays revealed that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest in treated cells.

Study 1: Antichlamydial Activity

A study focused on the antichlamydial activity of related compounds found that those with similar structural features to this compound were effective in inhibiting Chlamydia trachomatis growth. The compounds were selective and did not exhibit toxicity towards mammalian cells .

Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against various cancer cell lines, including colon and breast cancer cells. Results indicated that some analogs had potent anticancer activity with IC50 values significantly lower than established chemotherapeutics like doxorubicin . The study emphasized the role of the trifluoromethyl group in enhancing efficacy.

Data Tables

PropertyValue
Molecular FormulaC17H22ClF3N4O
Molecular Weight390.8 g/mol
CAS Number551931-40-9
Antichlamydial IC50Varies by derivative (low micromolar)
Anticancer IC50Varies by derivative (low micromolar)

Q & A

Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer :
  • Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., using acetonitrile/water).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions.
  • CCDC Deposition : Compare with existing bipiperidine structures (e.g., Cambridge Structural Database).

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